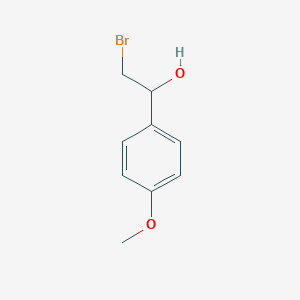

2-Bromo-1-(4-methoxyphenyl)ethanol

Description

Significance in Contemporary Organic Chemistry

The importance of 2-Bromo-1-(4-methoxyphenyl)ethanol in modern chemistry is multifaceted, stemming largely from its role as a chiral precursor. The presence of a stereocenter at the carbon bearing the hydroxyl group makes it a valuable starting material for the asymmetric synthesis of pharmaceuticals. Enantiomerically pure forms of the compound are particularly sought after for creating specific stereoisomers of drug molecules, such as β-blockers. researchgate.net

Beyond pharmaceuticals, its applications extend into material science, where it has been utilized in the synthesis of degradable polymers. Furthermore, the synthesis of this compound is a focal point in the advancement of green chemistry through biocatalysis. Research has demonstrated that various microbial strains can efficiently reduce the corresponding α-bromoacetophenone to produce this compound with very high enantiomeric excess, offering an environmentally benign alternative to traditional chemical methods. researchgate.netnih.gov This biocatalytic approach underscores a significant trend in contemporary synthesis towards more sustainable and efficient manufacturing processes. nih.govrsc.org

Overview of Structural Features and Reactivity Context

The chemical behavior of this compound is dictated by its distinct structural features. The molecule's framework consists of a 4-methoxyphenyl (B3050149) group attached to an ethanol (B145695) backbone, which is substituted with a bromine atom at the second carbon position.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₉H₁₁BrO₂ | nih.gov |

| Molecular Weight | 231.09 g/mol | nih.gov |

| CAS Number | 19922-83-9 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

The reactivity of this compound is primarily centered around the interplay between the hydroxyl group and the adjacent bromine atom. This halohydrin motif is known for its propensity to undergo intramolecular cyclization in the presence of a base to form an epoxide, a highly useful synthetic intermediate. wikipedia.orgbyjus.com

The compound can be synthesized through several routes. A common laboratory method involves the bromohydrination of 4-methoxystyrene (B147599), where the alkene reacts with a bromine source in the presence of water. This reaction proceeds via an anti-addition mechanism, leading to a specific stereochemical arrangement of the bromo and hydroxyl groups. fiveable.me Another significant synthetic pathway is the stereoselective reduction of the corresponding ketone, 2-bromo-1-(4-methoxyphenyl)ethanone, which is often employed in biocatalytic systems to yield enantiopure alcohol. researchgate.netacs.org

The principal reactions of this compound are summarized below, highlighting its versatility as a synthetic intermediate.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(4-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLBVKRIOOBGPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558475 | |

| Record name | 2-Bromo-1-(4-methoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19922-83-9 | |

| Record name | α-(Bromomethyl)-4-methoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19922-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(4-methoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 1 4 Methoxyphenyl Ethanol

Strategies for Racemic Synthesis

Racemic 2-bromo-1-(4-methoxyphenyl)ethanol can be synthesized through various methods, primarily involving the reduction of a ketone precursor or the bromination of an alcohol.

Reduction of 2-Bromo-1-(4-methoxyphenyl)ethanone Precursors

A common and effective strategy for synthesizing racemic this compound is the reduction of 2-bromo-1-(4-methoxyphenyl)ethanone. mdpi.com This precursor ketone can be prepared by the bromination of 4-methoxyacetophenone. nih.gov

Hydride-Based Reductions

Hydride-based reducing agents are widely employed for the conversion of the ketone to the desired alcohol. Sodium borohydride (B1222165) (NaBH4) is a frequently used reagent for this transformation. mdpi.com The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and results in the formation of the racemic alcohol in good yield. mdpi.com For instance, the reduction of a related ketone, 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one, with sodium borohydride in 96% ethanol afforded the corresponding racemic secondary alcohol in a 77.0% yield after recrystallization. mdpi.com While specific yield data for the direct reduction of 2-bromo-1-(4-methoxyphenyl)ethanone using this method is not detailed in the provided results, it is a standard and effective procedure for this type of transformation.

| Precursor | Reducing Agent | Solvent | Yield |

| 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one | Sodium Borohydride | Ethanol (96%) | 77.0% |

Table 1: Example of a Hydride-Based Reduction for a Structurally Related Ketone. mdpi.com

Alternative Reductive Approaches

While hydride-based reductions are common, other reductive methods can also be employed. These can include catalytic hydrogenation or the use of other reducing metals. However, specific examples and detailed findings for alternative reductive approaches for the direct synthesis of racemic this compound were not prominent in the search results.

Bromination Strategies for Related Alcohol Scaffolds

An alternative approach to obtaining brominated alcohols is the direct bromination of a suitable alcohol precursor. For instance, the synthesis of this compound can be achieved through the bromohydrination of 4-methoxystyrene (B147599). This reaction involves the anti-addition of bromine and a hydroxyl group across the double bond. The use of N-bromosuccinimide (NBS) in the presence of a catalyst like iodine in acetonitrile (B52724) can facilitate this transformation, yielding the target compound. A gram-scale synthesis using this method with 1.2 equivalents of NBS and iodine as a catalyst resulted in an 83% yield of this compound.

Enantioselective Synthesis of Chiral this compound

The preparation of enantiomerically pure forms of this compound is crucial for their application in the synthesis of chiral pharmaceuticals. researchgate.netnih.gov

Catalytic Asymmetric Reductions of Haloketones

Catalytic asymmetric reduction of the prochiral ketone, 2-bromo-1-(4-methoxyphenyl)ethanone, is a powerful strategy to obtain the chiral alcohol with high enantiomeric excess (ee). nih.gov This approach offers advantages over classical resolution methods in terms of efficiency and atom economy. acs.org

One notable method involves the use of a spiroaminoborate ester derived from diphenylprolinol as a chiral catalyst for the borane-mediated reduction. nih.gov For example, the reduction of 2-bromo-1-(4-methoxyphenyl)ethanone using a spiroaminoborate ester catalyst and borane-dimethyl sulfide (B99878) complex (BH3·DMS) in tetrahydrofuran (B95107) (THF) at room temperature yielded (S)-2-bromo-1-(4-methoxyphenyl)ethanol. nih.gov The subsequent acetylation of the alcohol allowed for the determination of its enantiomeric purity by HPLC, which was found to be 99% ee. nih.gov

Another approach utilizes ruthenium-based catalysts for asymmetric transfer hydrogenation. While a specific example for 2-bromo-1-(4-methoxyphenyl)ethanone was not found, the asymmetric transfer hydrogenation of other electron-rich ketones, such as amino- and methoxy-substituted acetophenones, has been successfully demonstrated using tethered Ru(II)/η6-arene/diamine catalysts. acs.org For instance, the reduction of para-amino acetophenone (B1666503) using these catalysts in a water/methanol mixture resulted in the corresponding alcohol with a high enantiomeric excess of 94%. acs.org This suggests that similar catalytic systems could be effective for the asymmetric reduction of 2-bromo-1-(4-methoxyphenyl)ethanone.

Biocatalytic reductions also present a green and efficient alternative. While not directly applied to 2-bromo-1-(4-methoxyphenyl)ethanone in the provided results, the asymmetric reduction of the related compound 2-bromo-3'-methoxyacetophenone using the microbial strain Rhodotorula rubra resulted in the corresponding alcohol with an impressive 99% ee and over 85% conversion. Furthermore, various strains of Lactobacillus have been used for the asymmetric reduction of other ketones, achieving high conversion and enantiomeric excess. researchgate.net These examples highlight the potential of biocatalysis for the enantioselective synthesis of this compound.

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) |

| Spiroaminoborate ester/BH3·DMS | 2-Bromo-1-(4-methoxyphenyl)ethanone | (S) | 99% |

| Rhodotorula rubra | 2-Bromo-3'-methoxyacetophenone | Not specified | 99% |

Table 2: Examples of Enantioselective Reductions for Haloketones. nih.gov

Chiral Catalyst Systems (e.g., Spiroaminoborate)

Chiral catalyst systems play a pivotal role in the enantioselective reduction of prochiral ketones. One notable example involves the use of spiroaminoborate esters derived from non-racemic amino alcohols. For instance, the borane-mediated reduction of 2-bromo-1-substituted ethanones, including 2-bromo-1-(4-methoxyphenyl)ethanone, can be effectively catalyzed by a spiroaminoborate derived from diphenylprolinol. tandfonline.comscispace.com

This method has been shown to produce the corresponding (S)-halohydrins in good to excellent yields and with high enantiomeric excess (ee), often up to 99%. scispace.comnih.gov The reaction typically involves the use of the spiroaminoborate catalyst in the presence of a borane (B79455) source, such as borane-dimethyl sulfide complex (BH3·DMS), in an appropriate solvent like tetrahydrofuran (THF) at room temperature. scispace.comnih.gov The resulting (S)-2-bromo-1-(4-methoxyphenyl)ethanol can then be used in subsequent reactions, such as the synthesis of chiral epoxides. scispace.comnih.gov

Table 1: Spiroaminoborate Catalyzed Reduction of 2-Bromo-1-substituted Ethanones

| Substrate | Catalyst Loading (mol%) | Reductant | Solvent | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-bromo-1-(4-methoxyphenyl)ethanone | 10 | BH3·DMS | THF | up to 99% | Good to Excellent | scispace.comnih.gov |

| 2-bromo-1-phenylethanone | 10 | BH3·DMS | THF | >99% | 95% | scispace.com |

| 2-bromo-1-(4-chlorophenyl)ethanone | 10 | BH3·DMS | THF | 98% | 92% | scispace.com |

Asymmetric Transfer Hydrogenation Approaches

Asymmetric transfer hydrogenation (ATH) is another widely employed method for the synthesis of chiral alcohols from the corresponding ketones. This technique typically utilizes a transition metal catalyst, a chiral ligand, and a hydrogen donor. Ruthenium-based catalysts, in particular, have demonstrated high efficiency and enantioselectivity in the ATH of α-haloketones. nih.govsigmaaldrich.com

For the synthesis of chiral this compound, a catalyst system comprising a ruthenium complex and a chiral diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), is often used. sigmaaldrich.com The reaction is typically carried out using a hydrogen source like formic acid or isopropanol (B130326). nih.govias.ac.in These reactions can be performed in various solvents, including aqueous media, which aligns with green chemistry principles. rsc.orgrsc.org The ATH of 2-bromo-1-(4-methoxyphenyl)ethanone has been shown to yield the corresponding alcohol with high conversion and enantioselectivity. rsc.org

Table 2: Asymmetric Transfer Hydrogenation of Substituted Acetophenones

| Substrate | Catalyst System | Hydrogen Donor | Solvent | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|

| 2-bromo-1-(4-methoxyphenyl)ethanone | [RuCl2(p-cymene)]2 / Chiral Ligand | Formic Acid/Triethylamine | Water/IPA | 96.1% | 84% | nih.gov |

| 1-(4-methoxyphenyl)ethanone | [Ru(p-cymene)Cl2]2 / Proline-derived Ligand | Isopropanol | - | 50% (R) | - | ias.ac.in |

| 2-bromo-1-phenylethanone | Imidazolium-modified Rh/diamine-PMO | Sodium Formate | Water | 98% | >99% | rsc.orgrsc.org |

Biocatalytic Approaches (Enzymatic Reductions)

Biocatalysis, utilizing whole microbial cells or isolated enzymes, presents an environmentally benign and highly selective alternative for the synthesis of chiral alcohols. acs.org The enzymatic reduction of 2-bromo-1-(4-methoxyphenyl)ethanone can be achieved with high enantiomeric excess using various microorganisms or purified ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). researchgate.netresearchgate.netresearchgate.net

For example, research has demonstrated the use of Lactobacillus species for the bioreduction of 4-methoxyacetophenone, a related substrate, to (S)-1-(4-methoxyphenyl)ethanol with over 99% conversion and enantiomeric excess. researchgate.net Similarly, various yeast strains and other microbial sources have been successfully employed for the asymmetric reduction of α-bromoacetophenones. Carbonyl reductases from sources like Novosphingobium aromaticivorans have been identified to efficiently convert substituted bromoacetophenones to their corresponding (S)-alcohols with excellent enantioselectivity. researchgate.net These biocatalytic systems often operate under mild reaction conditions in aqueous media, making them attractive from a green chemistry perspective. researchgate.netresearchgate.net

Table 3: Biocatalytic Reduction of Aryl Ketones

| Substrate | Biocatalyst | Co-substrate/System | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| 1-(3′-bromo-2′-methoxyphenyl)ethanone | Novosphingobium aromaticivorans CBR | FDH/formate | >99% (S) | 100% | researchgate.net |

| 4-methoxyacetophenone | Lactobacillus senmaizukei | - | >99% (S) | >99% | researchgate.net |

| 1,4-diphenylbutane-1,4-dione | E. coli/RasADH | Glucose | 98% de, >99% ee (1S,4S) | 82% | mdpi.com |

Chiral Resolution Techniques (e.g., Preferential Crystallization of Diastereomeric Complexes)

Chiral resolution remains a valuable method for separating enantiomers from a racemic mixture. One classical approach is the formation of diastereomeric complexes by reacting the racemic alcohol with a chiral resolving agent, followed by separation of the diastereomers through crystallization. wikipedia.org The differing physical properties of the diastereomers, such as solubility, allow for their separation. wikipedia.org

While direct examples for this compound are not extensively detailed, the principle is widely applicable to chiral alcohols. The process involves reacting the racemic alcohol with an enantiomerically pure acid or base to form diastereomeric salts. These salts can then be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org

A related technique is preferential crystallization, also known as resolution by entrainment. This method can be applied to racemic mixtures that form conglomerates, which are mechanical mixtures of crystals of the pure enantiomers. wikipedia.orgrsc.org By seeding a supersaturated solution of the racemate with a crystal of one enantiomer, the crystallization of that enantiomer is induced. wikipedia.orgrsc.org This technique, while less common than diastereomeric salt formation, can be highly efficient for suitable compounds. rsc.orgnih.gov

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is increasingly important in the design of synthetic routes to minimize environmental impact.

Atom Economy Considerations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org Synthetic routes with high atom economy are desirable as they generate less waste. Catalytic methods, such as asymmetric transfer hydrogenation and biocatalytic reductions, are generally more atom-economical than stoichiometric approaches. rsc.org This is because the catalyst is used in small amounts and is regenerated, meaning that the majority of the atoms from the reactants are incorporated into the final product. The synthesis of (R,R)-formoterol, for example, has been approached with atom economy in mind, utilizing a chiral amine intermediate derived with high stereoselectivity, thereby minimizing waste from the separation of isomers. google.com

Flow Chemistry Applications

Continuous flow chemistry, or microreactor technology, offers significant advantages for the synthesis of this compound and related halohydrins. The high surface-area-to-volume ratio in microreactors allows for superior control over reaction parameters, particularly for highly exothermic or rapid reactions. ineosopen.orgchimia.ch

The synthesis of this compound can be achieved via the bromohydrination of 4-methoxystyrene. This reaction can be exothermic, and traditional batch methods may struggle with temperature control and efficient mixing, potentially leading to the formation of dibrominated byproducts. Flow chemistry systems can mitigate these issues by ensuring rapid heat dissipation and highly consistent reagent mixing, which can lead to improved yields and purity. chimia.ch Research suggests that translating the N-Bromosuccinimide (NBS)/iodine-catalyzed bromohydrination to a continuous flow process could potentially increase yields to over 90%.

While specific, detailed reports on the complete end-to-end synthesis of this compound in flow are emerging, the principles have been successfully applied to related transformations. For instance, multi-step syntheses, including Mizoroki-Heck couplings, Wittig reactions, and aldol (B89426) condensations followed by hydrogenations, have been effectively translated from microwave batch conditions to scalable continuous flow processes, demonstrating the robustness of this technology. units.it The use of packed-bed microreactors and custom-built mesofluidic systems further expands the potential for scaling up production. units.it

| Parameter | Advantage in Flow Chemistry | Relevance to this compound Synthesis |

|---|---|---|

| Heat Transfer | Superior heat dissipation prevents hotspots and thermal runaways. ineosopen.org | Crucial for controlling the exothermic bromohydrination of 4-methoxystyrene. |

| Mass Transfer | Efficient mixing prevents concentration gradients and improves reaction kinetics. chimia.ch | Ensures consistent reagent ratios, minimizing byproduct formation. |

| Safety | Small reaction volumes enhance operational safety, especially when handling hazardous reagents. chimia.ch | Beneficial when using bromine or other reactive halogenating agents. |

| Scalability | Straightforward scaling by 'numbering-up' (running multiple reactors in parallel) or by extending run time. chimia.ch | Allows for facile transition from laboratory-scale optimization to production-scale manufacturing. units.it |

Photocatalytic Methods

Visible-light photocatalysis represents a powerful and sustainable strategy for organic synthesis, leveraging light energy to drive chemical reactions under mild conditions. nih.gov While a direct photocatalytic synthesis of this compound from simple precursors is not yet fully established, several related transformations highlight the potential of this methodology.

One potential route is the photocatalytic bromohydrination of the parent olefin, 4-methoxystyrene. Another approach involves the photocatalytic bromination of aromatic compounds using reagents like hydrobromic acid (HBr) in the presence of an organic photocatalyst and an electron scavenger such as oxygen. mpg.deresearchgate.net This method avoids the use of stoichiometric and often harsh brominating agents.

Furthermore, photocatalysis has been extensively studied for reactions involving styrene (B11656) derivatives. For example, 4-methoxystyrene can undergo visible light-controlled living cationic polymerization using organic photocatalysts like tris(2,4-dimethoxyphenyl)methylium tetrafluoroborate, demonstrating the susceptibility of the vinyl group to photocatalytic activation. nih.gov The reverse reaction, the reductive dehalogenation of phenacyl bromides to acetophenones using photocatalysts like Ru(bpy)₃²⁺, has also been well-documented, providing insight into the C-Br bond's reactivity under photocatalytic conditions. nih.gov

| Photocatalytic Strategy | Key Components | Potential Application | Reference |

|---|---|---|---|

| Aromatic Bromination | Organic Photocatalyst (e.g., PYT), HBr, O₂ (scavenger) | Could potentially be adapted for the bromination of a suitable precursor. | researchgate.net |

| Living Cationic Polymerization | Organic Photocatalyst, Chain Transfer Agent, Green LED | Demonstrates activation of the 4-methoxystyrene vinyl group. | nih.gov |

| Reductive Dehalogenation | Ru(bpy)₃²⁺, Stoichiometric Reductant (e.g., BNAH) | Provides mechanistic insight into C-Br bond cleavage. | nih.gov |

| Carboxylation of Styrenes | Eosin Y, CoI₂, CBr₄, DMSO | Shows radical addition to the styrene double bond under photocatalysis. | rsc.org |

Enzymatic Transformations

Biocatalysis offers an environmentally benign and highly selective route to chiral molecules. For this compound, enzymatic transformations are primarily focused on the asymmetric reduction of the prochiral ketone precursor, 2-bromo-1-(4-methoxyphenyl)ethanone, to yield enantiopure (S)- or (R)-alcohols. These chiral halohydrins are valuable building blocks in pharmaceutical synthesis. researchgate.netmdpi.com

Ketoreductases (KREDs) and other alcohol dehydrogenases (ADHs) are the enzymes of choice for this transformation. acs.org These enzymes, often used as isolated proteins or within whole-cell systems, exhibit remarkable stereoselectivity, frequently affording the desired alcohol with very high enantiomeric excess (>99% ee). nih.govresearchgate.net The process typically requires a nicotinamide (B372718) cofactor (NADH or NADPH), which is continuously regenerated in situ using a sacrificial co-substrate like isopropanol or a secondary enzyme system such as glucose dehydrogenase (GDH). researchgate.netmdpi.com

Researchers have successfully engineered KREDs to enhance their activity and stereoselectivity towards α-halo ketones. For instance, variants of Candida glabrata ketoreductase 1 (CgKR1) have been developed through mutagenesis at key residues in the active site, resulting in enzymes capable of producing either the (S)- or (R)-halohydrin with excellent selectivity from substrates like 2-bromoacetophenone. researchgate.netnih.gov Similarly, KREDs from organisms like Komagataella phaffii have been evolved to show dramatically increased catalytic efficiency for various bromoacetophenones. tandfonline.com

| Enzyme/System | Substrate | Product Configuration | Conversion / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Engineered Candida glabrata KRED 1 (CgKR1) Variants | 2-Bromoacetophenone | (S)- or (R)-alcohol | >99% ee | researchgate.net |

| Engineered Alcohol Dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) | 2-Bromo-4′-chloroacetophenone | (R)- or (S)-alcohol | Quantitative conversion, >99% ee | nih.gov |

| Recombinant Whole Cells (ADH + GDH) | β-Halogenated Ketones | (S)-β-Halohydrins | >95% conversion, >99% ee | researchgate.net |

| Carbonyl Reductase from Novosphingobium aromaticivorans (CBR) | 1-(3′-bromo-2′-methoxyphenyl)ethanone | (S)-alcohol | Complete conversion at 100 g/L | researchgate.net |

| Evolved Komagataella phaffii KRED (KpKR) | 4-Bromoacetophenone | Not specified | Up to 3.2-fold increase in efficiency over wild type | tandfonline.com |

Chemical Reactivity and Derivatization Pathways of 2 Bromo 1 4 Methoxyphenyl Ethanol

Nucleophilic Substitution Reactions at the Brominated Carbon

The bromine atom, being a good leaving group, makes the adjacent carbon atom an electrophilic center, prime for nucleophilic substitution (SN2) reactions. This pathway is extensively utilized to introduce a variety of functional groups into the molecule.

The substitution of the bromine atom with various amine nucleophiles is a common strategy to synthesize 2-amino-1-(4-methoxyphenyl)ethanol (B43869) derivatives. These products are often key intermediates in the synthesis of more complex molecules. For instance, the reaction with ammonia (B1221849) or primary amines leads to the corresponding primary or secondary amino alcohols. These reactions are typically carried out in a suitable solvent, and the specific conditions can be tailored to optimize the yield of the desired product. The resulting amino alcohols, such as 2-amino-1-(4-methoxyphenyl)ethanol, are valuable building blocks in medicinal chemistry. biosynth.com Further derivatization of these amino alcohols is also common, such as the reaction with chloroacetyl chloride followed by amination with hydrazine (B178648) hydrate (B1144303) to produce hydrazinyl acetamide (B32628) derivatives. researchgate.netarabjchem.org

Table 1: Examples of Amine Nucleophiles and Products

| Nucleophile | Product | Reference |

|---|---|---|

| Ammonia | 2-Amino-1-(4-methoxyphenyl)ethanol | biosynth.com |

| Hydrazine Hydrate (multi-step) | 2-hydrazinyl-N-(2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl)acetamide | researchgate.net |

This table is interactive. Click on the headers to sort.

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can displace the bromide to form ether linkages. For example, reacting 2-bromo-1-(4-methoxyphenyl)ethanol with a phenoxide, like sodium phenoxide or sodium methoxyphenoxide, in a solvent such as acetone (B3395972) or DMF results in the formation of a 2-phenoxy-1-(4-methoxyphenyl)ethanol derivative. rsc.orgrsc.org These reactions are often facilitated by a base like potassium carbonate to deprotonate the phenol, thereby increasing its nucleophilicity. rsc.org The synthesis of various 2-alkoxy-ethanol derivatives can be achieved using this method, highlighting its utility in creating diverse molecular structures. google.com

Table 2: Examples of Oxygen Nucleophiles and Reaction Conditions

| Nucleophile | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Phenol | K₂CO₃, Acetone | 1-(4-methoxyphenyl)-2-phenoxyethanol | rsc.orgrsc.org |

| Guaiacol (2-Methoxyphenol) | K₂CO₃, Acetone | 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanol | rsc.org |

| 4-Methoxyphenol | K₂CO₃, Acetone | 1-(4-methoxyphenyl)-2-(4-methoxyphenoxy)ethanol | rsc.org |

This table is interactive. Click on the headers to sort.

Thiolates and other sulfur nucleophiles readily react with this compound to form thioethers. The reaction of 4-methoxythiophenol with 2-bromoethanol (B42945) under basic conditions is a known method for preparing the corresponding thioether, and a similar reaction is expected with this compound. For example, S-alkylation of a triazole-thiol with a similar substrate, 2-bromo-1-phenylethanone, proceeds efficiently in the presence of a base like cesium carbonate in ethanol (B145695). mdpi.com This demonstrates a general pathway for forming carbon-sulfur bonds by substituting the bromine atom.

Table 3: Examples of Sulfur Nucleophiles and Reaction Conditions

| Nucleophile | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 4-Methoxythiophenol | Base | 2-[(4-methoxyphenyl)thio]-1-(4-methoxyphenyl)ethanol | |

| 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | Cs₂CO₃, Ethanol | 2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanol | mdpi.com |

This table is interactive. Click on the headers to sort.

Transformations Involving the Hydroxyl Group

The secondary hydroxyl group in this compound is another key site for chemical modification, allowing for esterification and intramolecular reactions.

The hydroxyl group can be acylated to form esters. A common example is O-acetylation, where the alcohol is treated with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or catalyst. researchgate.net The O-acetyl derivative of (S)-2-bromo-(4'-methoxyphenyl)ethanol has been synthesized and characterized, confirming the feasibility of this transformation. nih.gov This reaction is useful for protecting the hydroxyl group or for modifying the compound's properties.

Table 4: Example of Esterification

| Reaction | Reagents | Product | Reference |

|---|

This table is interactive. Click on the headers to sort.

In the presence of a base, this compound can undergo an intramolecular SN2 reaction. The base deprotonates the hydroxyl group, forming an alkoxide intermediate. This alkoxide then attacks the adjacent carbon bearing the bromine atom, displacing the bromide and forming a three-membered epoxide ring. This intramolecular cyclization is a key step in the synthesis of 2-(4-methoxyphenyl)oxirane. google.comscispace.com Research has shown that treating the crude bromohydrin with a base such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) effectively yields the corresponding epoxide. nih.govscispace.com This reaction is often stereospecific, with the configuration of the carbon atoms being inverted during the ring closure.

Table 5: Conditions for Epoxide Formation

| Reagents | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| 2 M NaOH | (S)-2-(4-methoxyphenyl)oxirane | 99% | scispace.com |

This table is interactive. Click on the headers to sort.

Reactions Involving the Aromatic Ring System

The aromatic ring of this compound, a 1,4-disubstituted benzene (B151609) derivative, presents a platform for further molecular elaboration. The nature and regiochemical outcome of reactions on this ring are governed by the electronic effects of the existing substituents: the electron-donating methoxy (B1213986) group and the electron-withdrawing 2-bromo-1-hydroxyethyl side chain.

Electrophilic Aromatic Substitution Considerations

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. The success and regioselectivity of such reactions on the this compound ring are influenced by the directing effects of the substituents. researchgate.net The methoxy group (-OCH₃) at the para position is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. solubilityofthings.com Conversely, the 1-hydroxy-2-bromoethyl group is generally considered to be an electron-withdrawing and deactivating group, which would direct incoming electrophiles to the meta position.

Given that the methoxy group is an activating ortho-, para-director and the other substituent is at the para position, any further substitution would be directed to the positions ortho to the methoxy group (positions 3 and 5). The steric hindrance from the side chain might influence the distribution of the products. While specific EAS reactions on this compound are not extensively detailed in the provided literature, the synthesis of its precursor, 2-bromo-1-(4-methoxyphenyl)ethanone, can be achieved through electrophilic bromination of 4-methoxyacetophenone, illustrating the ring's capacity to undergo such reactions. guidechem.com The conditions for these reactions, such as the use of bromine in a suitable solvent, highlight the feasibility of introducing new substituents onto the aromatic core.

Functionalization of the Methoxy Group

The methoxy group on the phenyl ring is a site for potential chemical modification, most notably through demethylation to yield a phenolic hydroxyl group. This transformation is a common strategy in the synthesis of more complex molecules and can significantly alter the compound's biological and chemical properties. For instance, demethylation is a key step in the synthesis of Raloxifene, a selective estrogen receptor modulator, starting from a related 2-bromo-4'-methoxyacetophenone (B141222) precursor. guidechem.com

Metabolic studies of structurally similar compounds have also identified demethylation as a viable pathway. researchgate.net The cleavage of the methyl-aryl ether can be accomplished using various reagents. A process for demethylation in the synthesis of benzo[b]thiophenes has been described, which, while not directly on the target compound, demonstrates a general method applicable to methoxy-substituted phenyl rings. google.com Such reactions often provide a route to creating derivatives with different biological activities or for further synthetic manipulations.

Mechanistic and Kinetic Investigations

Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of 2-bromo-1-(4-methoxyphenyl)ethanol itself is a subject of mechanistic interest. One common pathway is the bromohydrination of 4-methoxystyrene (B147599). This reaction involves the anti-addition of bromine and a hydroxyl group across the double bond of the styrene (B11656) derivative. The mechanism is understood to proceed through a bromonium ion intermediate. This intermediate is formed by the electrophilic attack of bromine on the alkene, creating a cyclic three-membered ring. Subsequently, a water molecule attacks the bromonium ion from the side opposite to the bromine atom, leading to the observed anti-addition and the preferential formation of the trans-diastereomer. This stereospecificity is a key feature of the reaction, influenced by both steric and electronic factors.

Another significant synthetic route involves the reduction of the corresponding ketone, 2-bromo-1-(4-methoxyphenyl)ethanone. This reduction can be achieved using various reducing agents. For instance, enantioselective reduction can be accomplished using a spiroaminoborate catalyst in the presence of borane (B79455) dimethyl sulfide (B99878) (BH3·DMS) in tetrahydrofuran (B95107) (THF). scispace.com This process yields enantiopure (S)-2-bromo-1-(4-methoxyphenyl)ethanol. scispace.com The mechanism of this catalytic reduction involves the transfer of a hydride from the borane reagent to the carbonyl carbon, guided by the chiral catalyst to achieve high stereoselectivity.

Mechanistic Aspects of Subsequent Derivatization Reactions

This compound is a precursor for a variety of derivatives, and understanding the mechanisms of these subsequent reactions is crucial for controlling the synthesis of desired products.

Oxidation: The hydroxyl group of this compound can be oxidized to form the corresponding ketone, 2-bromo-1-(4-methoxyphenyl)ethanone. This transformation typically proceeds through standard oxidation mechanisms depending on the reagent used.

Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups. For example, reaction with amines or thiols can lead to the formation of various substituted derivatives. The mechanism of these substitutions is typically SN2, involving a backside attack by the nucleophile on the carbon atom bearing the bromine.

Epoxidation: Treatment of this compound with a base, such as potassium carbonate in acetone (B3395972), leads to the formation of (S)-4-methoxystyrene oxide. scispace.com This intramolecular substitution reaction proceeds via an initial deprotonation of the hydroxyl group, followed by an internal SN2 attack of the resulting alkoxide on the carbon atom attached to the bromine, displacing the bromide ion and forming the epoxide ring.

Derivatization for Lignin (B12514952) Model Studies: In the context of lignin chemistry research, 2-bromo-1-(4-methoxyphenyl)ethanone, the oxidized form of the title compound, is used to synthesize various ether derivatives. For example, it reacts with phenols, such as guaiacol, in the presence of a base like potassium carbonate in acetone. rsc.org This is a Williamson ether synthesis, where the phenoxide acts as a nucleophile, displacing the bromide from the alpha-carbon of the ketone. The resulting ether can then be reduced to model the β-O-4 ether linkage found in lignin.

Kinetic Studies of Reaction Rates and Selectivity

Kinetic studies provide quantitative data on reaction rates and the factors that influence them, such as reactant concentrations, temperature, and the presence of catalysts.

In the context of dynamic kinetic resolution, the stereoselectivity of nucleophilic substitution reactions of α-bromo esters derived from chiral alcohols has been investigated. arkat-usa.org While not directly studying this compound, these studies on analogous systems provide insight into the factors governing the rates and selectivity of such transformations. For instance, the rate of substitution is significantly influenced by the presence of a base and a halide ion, which can facilitate the rapid epimerization of the starting material, thereby enhancing the stereoselectivity of the reaction. arkat-usa.org The choice of solvent can also impact the reaction rate and selectivity, although in some cases, similar selectivities are observed across a range of solvents. arkat-usa.org

Kinetic resolution of racemic β-azidoalcohols, which are structurally related to this compound, has been achieved using enzymes like lipase (B570770) from Candida antarctica (CAL-B). researchgate.net These enzymatic reactions exhibit high enantioselectivity, allowing for the separation of enantiomers. The kinetics of these resolutions are a key area of study to optimize reaction times and yields of the desired enantiomerically enriched products. researchgate.net

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations of Molecular Conformations

Quantum chemical calculations are instrumental in exploring the three-dimensional arrangements of atoms in a molecule, known as conformations, and the energetic relationships between them. These calculations provide insights into the stable forms a molecule can adopt and the barriers to interconversion between them.

Intramolecular Interactions (e.g., OH/π Hydrogen Bonding)

The conformational preferences of flexible molecules like 2-Bromo-1-(4-methoxyphenyl)ethanol are significantly influenced by weak, non-covalent interactions within the molecule. One such critical interaction is the OH/π hydrogen bond, where the hydroxyl group's hydrogen atom interacts with the electron-rich π system of the aromatic ring. aip.orgaip.org

The strength of such intramolecular hydrogen bonds can be evaluated by analyzing shifts in the vibrational frequencies of the involved groups, such as the O-H stretching frequency. aip.org A redshift (a shift to lower frequency) in the OH stretching vibration is indicative of a stronger hydrogen bond. aip.org

Rotational Barriers and Conformational Isomers

The flexibility of this compound arises from the rotation around its single bonds, leading to various conformational isomers. The energy required to rotate around a specific bond is known as the rotational barrier. Computational methods can predict the heights of these barriers, which are crucial for understanding the dynamic behavior of the molecule at different temperatures. cdnsciencepub.com

For similar classes of compounds, such as 3-aryl hydantoins, computational studies have successfully provided insight into the ground and transition states of rotational isomers, which was not available through experimental studies alone. cdnsciencepub.com These calculations can determine the relative energies of different conformers and the transition states that separate them. Factors influencing rotational barriers include steric hindrance between bulky groups and the electronic effects of substituents. cdnsciencepub.comresearchgate.net For this compound, rotation around the C-C bond connecting the chiral center to the bromomethyl group and the C-C bond connecting the chiral center to the phenyl ring would be of particular interest. The presence of the bulky bromine atom and the methoxy-substituted phenyl ring would lead to distinct energy minima and maxima as these groups rotate relative to each other.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying the electronic structure and reactivity of molecules. researchgate.netacs.org

Activation Energy Calculations for Reaction Pathways

DFT calculations are particularly valuable for investigating the mechanisms of chemical reactions by determining the activation energies of potential reaction pathways. researchgate.netarabjchem.org The activation energy is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a reaction can be constructed. researchgate.netarabjchem.org

For reactions involving compounds structurally related to this compound, DFT has been used to compare different mechanistic possibilities, such as concerted versus stepwise pathways. researchgate.net These calculations can reveal whether a reaction proceeds through a single transition state or involves the formation of one or more intermediates. researchgate.net For instance, in the context of elimination reactions, DFT can help elucidate whether the reaction follows an E1, E2, or E1cb mechanism by calculating the relative energies of the corresponding transition states and intermediates. acs.org

Reaction Path Searches and Modeling

Beyond calculating stationary points on the potential energy surface, DFT can be used to map out the entire reaction path, providing a continuous description of the geometric and energetic changes as reactants are converted into products. arabjchem.org This is achieved through techniques like intrinsic reaction coordinate (IRC) calculations, which trace the minimum energy path connecting a transition state to the reactants and products.

Such detailed modeling allows for a deeper understanding of the reaction mechanism, including the degree of bond breaking and bond formation at the transition state. acs.org For this compound, this could be applied to model its participation in nucleophilic substitution reactions, where the bromide ion is displaced, or elimination reactions leading to the formation of a double bond. The modeling could also investigate the influence of the methoxy (B1213986) substituent on the regioselectivity and stereoselectivity of these reactions. researchgate.net

Machine Learning and Predictive Modeling for Reactivity

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry for predicting various molecular properties, including reactivity and reaction outcomes. arxiv.orgacs.org

ML models can be trained on large datasets of chemical reactions to learn the complex relationships between the structures of reactants, reagents, and the resulting products and yields. arxiv.org For a compound like this compound, ML could be employed to predict its reactivity in a wide range of chemical transformations.

One approach involves representing the molecule and the reaction conditions as numerical descriptors, which are then used as input for the ML model. arxiv.org These models can be trained to predict outcomes such as the reaction yield or the likelihood of a particular reaction occurring. arxiv.orgacs.org The development of chemical language representations has enabled the use of natural language processing models for yield prediction, which can be particularly useful for datasets with sparse or imbalanced data. arxiv.org

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure and reactivity of this compound have been a subject of interest in computational chemistry. Theoretical studies, primarily employing Density Functional Theory (DFT), provide significant insights into the molecule's behavior at a quantum mechanical level. These computational approaches are essential for understanding the intrinsic properties that dictate the compound's reactivity, stability, and potential interactions.

Detailed Research Findings

Computational analyses of molecules containing the bromo-methoxyphenyl moiety are typically performed using DFT methods, with functionals such as B3LYP and M06-2X, often paired with basis sets like 6-311G or 6-311++G(d,p), to achieve a balance between accuracy and computational cost. jcsp.org.pkresearchgate.netaip.org Such studies for analogous structures provide a framework for understanding this compound.

A key area of focus is Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nankai.edu.cn

For the parent molecule, 2-(4-methoxyphenyl)ethanol (MPE), computational studies have identified multiple stable conformers, with the most abundant being those that allow for an intramolecular OH/π interaction, which is enhanced by the electron-donating methoxy group. aip.org The introduction of a bromine atom to form this compound is expected to significantly influence the electronic properties. The electronegative bromine atom would likely lower the energy of the LUMO and act as a site for nucleophilic attack.

Molecular Electrostatic Potential (MEP) mapping is another powerful tool used to visualize the charge distribution and predict reactivity. jcsp.org.pkresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. For this compound, negative potential is expected around the oxygen atoms of the hydroxyl and methoxy groups, while the hydrogen of the hydroxyl group would exhibit a positive potential.

From the FMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more detailed picture of chemical behavior than the HOMO-LUMO gap alone. researchgate.net

Interactive Data Tables

The following tables outline the key reactivity descriptors derived from computational analysis and other computed properties of the molecule.

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. A higher chemical potential indicates a better electron donor. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. researchgate.net |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates how easily the electron cloud can be polarized. Soft molecules are more reactive. researchgate.net |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the energy stabilization when the system acquires an additional electronic charge from the environment. researchgate.net |

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 231.09 g/mol | Computed by PubChem nih.gov |

| XLogP3 | 1.8 | Computed by XLogP3 nih.gov |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs nih.gov |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs nih.gov |

| Rotatable Bond Count | 3 | Computed by Cactvs nih.gov |

| Exact Mass | 229.99424 Da | Computed by PubChem nih.gov |

| Topological Polar Surface Area | 29.5 Ų | Computed by Cactvs nih.gov |

Spectroscopic Characterization Techniques for Derivatives and Intermediates

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation of enantiomers and the determination of the enantiomeric excess (ee) of chiral compounds and their derivatives. The method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

The enantiopurity of derivatives of 2-bromo-1-(4-methoxyphenyl)ethanol is frequently determined after converting the alcohol into an ester, such as an O-acetyl derivative. This derivatization is often performed to improve the separation and detection characteristics of the molecule. For instance, the enantiomeric excess of (S)-2-bromo-1-(4-methoxyphenyl)ethanol has been successfully determined by analyzing its O-acetyl derivative. nih.gov The analysis, conducted on an AD-H chiral column with a mobile phase of hexane (B92381) and isopropanol (B130326), showed distinct retention times for the two enantiomers, allowing for precise quantification of enantiomeric purity. nih.govresearchgate.net In one study, the (S)-isomer's acetyl derivative was found to have an enantiopurity of 99% ee. nih.gov

The selection of the chiral column and mobile phase is critical for achieving optimal separation. Common stationary phases include polysaccharide-based columns like Chiralcel® OD, Chiralcel® AD-H, Chiralpak® IA, and Chiralpak® IC. nih.govrsc.orgbeilstein-journals.org The mobile phase typically consists of a non-polar solvent such as hexane mixed with a polar modifier like isopropanol (IPA). rsc.orgbeilstein-journals.org The ratio of these solvents is adjusted to optimize the resolution and retention times of the enantiomers. Detection is commonly carried out using a UV detector at a wavelength where the analyte absorbs, such as 220 nm or 254 nm. rsc.org

| Analyte | Chiral Column | Mobile Phase | Flow Rate (mL/min) | Detection (λ) | Retention Times (t_R, min) | Enantiomeric Excess (ee) | Citation |

|---|---|---|---|---|---|---|---|

| O-Acetyl derivative of (S)-2-bromo-(4'-methoxyphenyl)ethanol | AD-H | Hexane/Isopropanol (95/5) | 1.0 | N/A | 12.96 (major), 15.55 (minor) | 99% | nih.gov |

| (R)-P-(tert-butyl)-P-(2-methoxyphenyl)phosphinic amide | Chiralcel OD | Hexane/IPA (80/20) | 1.0 | 220 nm | 5.88 (major), 7.60 (minor) | 95% | rsc.org |

| (R)-1-Tosyl-4-(2-methoxyphenyl)pyrrolidin-2-one | Chiralpak IB | Hexane/iPrOH (80/20) | 1.0 | 225 nm | 13.5 (major), 15.2 (minor) | N/A | beilstein-journals.org |

| (-)-2-bromo-1-(4'-chlorophenyl) ethanol (B145695) | N/A | N/A | N/A | N/A | N/A | 100% | google.com |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for the separation and analysis of enantiomers, particularly for volatile compounds. Similar to chiral HPLC, this method uses a column with a chiral stationary phase to differentiate between enantiomers.

The enantiopurity of intermediates in the synthesis of derivatives from this compound can be determined using chiral GC. nih.gov For example, the enantiomeric purity of certain precursor epoxides has been established using a CP-Chirasil-Dex-CB chiral column. nih.gov While less common than HPLC for non-volatile derivatives, GC is a valuable tool for analyzing volatile intermediates or after appropriate derivatization to increase volatility. For instance, related chiral halohydrins, such as fluorohydrins, have also been analyzed by chiral GC to determine their enantiomeric excess. scispace.com Analysis of compounds like (-)-2-bromo-1-(3'-chlorophenyl) ethanol has also been performed using gas chromatography, highlighting the method's utility for halogenated phenyl ethanol derivatives. google.com

| Analyte/Compound Class | Chiral Column Type | Typical Application | Citation |

|---|---|---|---|

| (S)-oxirane precursors | CP-Chirasil-Dex-CB | Determination of enantiopurity | nih.gov |

| (-)-2-bromo-1-(3'-chlorophenyl) ethanol | Silicone OV-7 | Analysis of reaction product | google.com |

| Chiral fluorohydrins | N/A | Measurement of enantiomeric excess | scispace.com |

UV-Vis Absorption and Fluorescence Spectroscopy of Derivatives

UV-Vis absorption and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of this compound and its derivatives. The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state, while fluorescence is the emission of light as the electrons return to the ground state.

The UV-Vis absorption spectrum is influenced by the chromophores present in the molecule. For derivatives of this compound, the methoxy-substituted phenyl ring is the primary chromophore. Studies on related chalcone (B49325) derivatives containing a 4-methoxyphenyl (B3050149) group, such as (E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one, show characteristic absorption bands. biointerfaceresearch.com These are typically assigned to π-π* transitions within the aromatic system and n-π* transitions involving non-bonding electrons on the oxygen atoms. For example, a series of chalcones exhibited π-π* transitions in the 260-297 nm range and n-π* transitions between 347-389 nm in dimethylformamide. biointerfaceresearch.com Similarly, Schiff base derivatives in ethanol have shown multiple absorption bands, with a notable band appearing at >400 nm, indicating the influence of the molecular structure and solvent polarity. researchgate.net

Fluorescence spectroscopy provides complementary information. Laser-induced fluorescence (LIF) studies on the parent compound, 2-(4-methoxyphenyl)ethanol, in a supersonic jet have identified the electronic origins (0-0 bands) of three distinct conformers at 35,550 cm⁻¹, 35,609 cm⁻¹, and 35,712 cm⁻¹. aip.org This high-resolution technique allows for the detailed study of the molecule's structure in a solvent-free environment. More complex derivatives, such as tetraarylbisquinazolinones, exhibit fluorescence emission in the blue-to-green region (λem = 430–510 nm). mdpi.com These emissions are attributed to π–π* transitions, with their specific wavelengths influenced by the substituents on the aryl groups, demonstrating how derivatization can tune the photophysical properties of the core structure. mdpi.com

| Compound | Technique | Solvent/Condition | Absorption (λ_max) | Emission (λ_em) | Transition/Assignment | Citation |

|---|---|---|---|---|---|---|

| 2-(4-methoxyphenyl)ethanol | LIF | Supersonic Jet | 281.3 nm (35550 cm⁻¹), 280.8 nm (35609 cm⁻¹), 279.0 nm (35712 cm⁻¹) | N/A | 0-0 bands of three conformers | aip.org |

| (E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one | UV-Vis | DMF | 275 nm, 358 nm | N/A | π-π, n-π | biointerfaceresearch.com |

| (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | UV-Vis | DMF | 290 nm, 363 nm | N/A | π-π, n-π | biointerfaceresearch.com |

| Tetraarylbisquinazolinone derivatives | Fluorescence | DMSO/Acetic Acid | 260-400 nm | 430-510 nm | π-π* | mdpi.com |

| Schiff base: 3,3-(1,4-phenylimino)-bis-[1,3-bis-(4-methoxyphenyl) propan-1-one)] derivative | UV-Vis | Ethanol | 230 nm, 316 nm, 436 nm, 458 nm | N/A | Keto-amine form | researchgate.net |

Applications of 2 Bromo 1 4 Methoxyphenyl Ethanol As a Building Block in Complex Molecule Synthesis

Precursor in Pharmaceutical Intermediate Synthesis

The structural attributes of 2-bromo-1-(4-methoxyphenyl)ethanol make it a significant intermediate in the development of pharmaceutical agents. solubilityofthings.com The presence of the bromine atom, a reactive halogen, and the hydroxyl group allows for sequential or one-pot reactions to build molecules with potential therapeutic value. The bromine atom, in particular, can enhance the biological activity of the resulting compounds. solubilityofthings.com

This compound is frequently employed as a chiral building block for synthesizing bioactive molecules, including β-blockers. Its derivatives are actively investigated for a range of pharmacological activities. For instance, it serves as a precursor for compounds with potential antimicrobial properties against various pathogens. evitachem.com Furthermore, related structures are used to create complex heterocyclic systems, such as thiazole-pyrimidine and piperazine-tetrazole conjugates, which have been evaluated for their antiproliferative effects. researchgate.netnih.gov The synthesis of various aryl alkanol piperazine (B1678402) derivatives has also been explored for their potential antidepressant-like activities. nih.gov

The reduction of related α-bromoacetophenones to chiral alcohols is a key step in synthesizing intermediates for drugs targeting conditions like Alzheimer's disease. mdpi.com This highlights the importance of the halohydrin moiety present in this compound for accessing pharmaceutically relevant chemical space.

Synthesis of Chiral Alcohols and Epoxides

The controlled synthesis of specific stereoisomers is paramount in pharmaceutical development, and this compound is a key player in accessing enantiopure compounds. Enantiomerically pure chiral alcohols and epoxides are valuable synthons for asymmetric synthesis.

A prominent method involves the enantioselective reduction of the corresponding ketone, 2-bromo-1-(4-methoxyphenyl)ethanone. This transformation can be achieved with high efficiency and stereoselectivity using biocatalysis or chiral chemical catalysts. mdpi.comscispace.comnih.gov For example, the reduction of 2-bromo-1-substituted ethanones using a spiroaminoborate ester catalyst and borane (B79455) dimethyl sulfide (B99878) (BH₃·DMS) complex yields the corresponding chiral β-bromo alcohols (halohydrins). scispace.comnih.gov These chiral halohydrins, including (S)-2-bromo-1-(4-methoxyphenyl)ethanol, can then be readily converted into their corresponding enantiopure (S)-oxiranes (epoxides) by treatment with a base like potassium carbonate or sodium hydroxide (B78521). scispace.comnih.gov

The synthesis of (S)-2-(4-methoxyphenyl)oxirane from 2-bromo-(4'-methoxy)-acetophenone demonstrates this two-step process, achieving high yield and excellent enantiomeric excess (ee). scispace.comnih.gov

| Substrate (2-Bromo-1-substituted ethanone) | Intermediate (Chiral Bromoethanol) | Product (Chiral Epoxide) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 2-bromo-(4'-methoxy)-acetophenone | (S)-2-bromo-1-(4-methoxyphenyl)ethanol | (S)-2-(4-methoxyphenyl)oxirane | 87 | 98 |

| 2-bromo-(4'-nitro)-acetophenone | (S)-2-bromo-1-(4-nitrophenyl)ethanol | (S)-2-(4-nitrophenyl)oxirane | 91 | 99 |

| 2-bromo-(4'-fluoro)-acetophenone | (S)-2-bromo-1-(4-fluorophenyl)ethanol | (S)-2-(4-fluorophenyl)oxirane | 90 | 99 |

Microbial reduction offers an alternative green chemistry approach. Various microorganisms, including those from the genera Candida and Rhodotorula, can reduce α-bromoacetophenones to their corresponding chiral alcohols with high conversion rates and enantiomeric purity. mdpi.comgoogle.com

Formation of Nitrogen-Containing Heterocycles (e.g., Thiazoles, Triazoles, Oxazoles, Piperazines)

The reactivity of the α-haloketone precursor, 2-bromo-1-(4-methoxyphenyl)ethanone, and the bromo-alcohol itself, makes them ideal starting points for constructing a variety of nitrogen-containing heterocyclic rings, which are core structures in many pharmaceuticals.

Thiazoles: Thiazole (B1198619) rings can be efficiently synthesized via the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thioamide-containing compound. For example, reacting 2-bromo-1-(4-methoxyphenyl)ethanone with N-(substituted phenyl)thiourea derivatives in the presence of a base like potassium carbonate yields N-substituted-phenyl-4-(4-methoxyphenyl)thiazol-2-amines. nanobioletters.com A three-component reaction between 2-bromo-1-(4-methoxyphenyl)ethanone, a primary amine, and carbon disulfide (CS₂) has also been utilized to produce various thiazole-2(3H)-thiones.

| Base | Solvent | Yield (%) |

|---|---|---|

| K₂CO₃ | DMF | 94 |

| Et₃N | DMF | 85 |

| K₂CO₃ | Ethanol (B145695) | 72 |

| K₂CO₃ | Toluene | 65 |

Triazoles: The 1,2,3-triazole ring, a staple in medicinal chemistry, is often formed using "click chemistry." The precursor, 2-bromo-1-(4-methoxyphenyl)ethanone, can be converted to 2-azido-1-(4-methoxyphenyl)ethanone by reaction with sodium azide. nih.gov This azido-ketone can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with various alkynes to produce highly substituted 1,2,3-triazoles. nih.gov Additionally, 1,2,4-triazole (B32235) derivatives can be synthesized. For instance, 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can be S-alkylated with a related α-bromoketone, and the resulting ketone can be reduced to the corresponding alcohol, demonstrating a pathway from a bromo-keto compound to a triazole-substituted alcohol. mdpi.com

Oxazoles: Oxazoles can be prepared through several established methods starting from α-bromoketones. The Bredereck reaction, which involves the condensation of an α-haloketone with an amide, is a common route. ijpsonline.com Another approach is the Robinson-Gabriel synthesis, where an N-acyl-α-amino ketone is cyclized and dehydrated. A more direct method involves the reaction of 2-bromo-1-(4-methoxyphenyl)ethanone with urea (B33335) in a solvent like DMF to form 2-amino-4-(4-methoxyphenyl)oxazole. ijpsonline.com A related precursor, 2-bromo-1-(4-ethoxyphenyl) ethanone, has been converted into 2-bromo-4-(4-ethoxyphenyl)oxazole through a multi-step sequence involving hydrolysis, esterification, cyclization, and bromination. google.com

Piperazines: Piperazine moieties are frequently incorporated into drug candidates to improve their pharmacokinetic properties. This compound and its ketone precursor can be used to alkylate piperazine derivatives. For example, 1-(2-methoxyphenyl)piperazine (B120316) can be reacted with N-(2-bromoethyl)benzamide to form a new C-N bond, illustrating the general reactivity of such bromo compounds. prepchem.com In more complex syntheses, piperazine can be part of the initial structure which is then elaborated, or it can be introduced by reacting with a bromo-acetyl intermediate, as seen in the synthesis of novel piperazine-tetrazole conjugates with antiproliferative activity. researchgate.netmdpi.com

Construction of Carbon-Carbon Bonds for Advanced Scaffolds

Beyond forming heterocyclic rings, this compound and its derivatives are utilized in reactions that construct carbon-carbon bonds, a fundamental process for building complex molecular skeletons.

Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. While the direct use of the bromo-alcohol can be challenging, related derivatives are commonly employed. For instance, an iron-catalyzed Heck-type alkenylation has been demonstrated for the reaction of functionalized alkyl bromides with styrenes, providing a pathway to form C-C bonds. ed.ac.uk A dehydrative Heck reaction can also be performed by reacting 1-(4-methoxyphenyl)ethanol (B1200191) with aryl bromides, showcasing a related transformation. liverpool.ac.uk

The Suzuki reaction, another cornerstone of C-C bond formation, can be employed on heterocyclic scaffolds derived from 2-bromo-1-(4-methoxyphenyl)ethanone. For example, a 4-(4-bromophenyl)-2,5-dimethyloxazole, synthesized from p-bromo-phenylethanone, can be coupled with various phenylboronic acids to create advanced bi-phenyl scaffolds. ijpsonline.com These reactions demonstrate the utility of the bromo-aryl or bromo-alkyl functionality, originating from precursors like this compound, in constructing larger, more complex molecular architectures through robust C-C bond-forming methodologies.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Enhanced Selectivity

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials sciences. For 2-Bromo-1-(4-methoxyphenyl)ethanol, the focus has been on the enantioselective reduction of its precursor, 2-bromo-4'-methoxyacetophenone (B141222).

Biocatalysis has emerged as a powerful tool for achieving high enantioselectivity. For instance, the use of whole cells of the yeast Rhodotorula rubra KCh 82 has been shown to produce (R)-2-bromo-1-(4'-methoxyphenyl)ethan-1-ol with a high enantiomeric excess (ee) of 96%. mdpi.com This biocatalytic approach offers a green alternative to traditional chemical reductants. The reduction of the precursor ketone can also be mediated by other microorganisms, such as Geotrichum candidum CCT 1205 and Rhodotorula glutinis CCT 2182, which can selectively produce either the (S) or (R) enantiomer of the corresponding halohydrin. semanticscholar.org

In addition to biocatalysts, chemo-catalytic systems are also being developed. Chiral ruthenium compounds have been successfully employed for the enantioselective reduction of 2-bromo-4'-methoxyacetophenone, affording the desired alcohol with high conversion and an impressive 98% ee. mdpi.com Another promising approach involves the use of spiroaminoborate esters as catalysts in the reduction of 2-bromo-1-substituted ethanones, leading to the formation of enantiopure (S)-oxiranes via the intermediate halohydrin. scispace.com

The table below summarizes some of the catalytic systems used for the enantioselective synthesis of this compound and related compounds.

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Rhodotorula rubra KCh 82 | 2-bromo-4'-methoxyacetophenone | (R) | 96% | mdpi.com |

| Chiral Ruthenium Compounds | 2-bromo-4'-methoxyacetophenone | Not Specified | 98% | mdpi.com |

| Rhodotorula glutinis CCT 2182 | 2-bromo-1-(4-substituted phenyl)ethanones | (R) | >99% (for some substrates) | semanticscholar.org |

| Geotrichum candidum CCT 1205 | 2-bromo-1-(4-substituted phenyl)ethanones | (S) | >99% (for some substrates) | semanticscholar.org |

| Spiroaminoborate ester | 2-bromo-1-substituted ethanones | (S) | up to 99% | scispace.com |

Exploration of Underutilized Reactivity Modes

The reactivity of this compound is largely dictated by the interplay between its hydroxyl and bromo substituents. Known reactions include the oxidation of the secondary alcohol to the corresponding ketone, 2-bromo-1-(4-methoxyphenyl)ethanone, and the substitution of the bromine atom with various nucleophiles. The compound can also undergo reduction to remove the bromine atom, yielding 1-(4-methoxyphenyl)ethanol (B1200191).

A key reactivity mode of halohydrins like this compound is their intramolecular cyclization to form epoxides. This transformation is typically achieved under basic conditions. scispace.com The resulting epoxide is a highly valuable intermediate for the synthesis of a wide range of compounds, including amino alcohols and other biologically active molecules.

While these transformations are well-established, there is significant potential for exploring underutilized reactivity modes. For instance, the unique stereoelectronic properties of this halohydrin could be exploited in novel cascade reactions or rearrangements. The development of new catalytic systems could also unlock previously inaccessible reaction pathways, leading to the synthesis of complex molecular architectures from this relatively simple starting material. The study of ferrocene-based compounds with phosphorus atoms in homogeneous catalysis could provide insights into new catalytic applications for derivatives of this compound. bohrium.com

Advanced in silico Design and Optimization

Computational chemistry offers a powerful platform for accelerating the development of new synthetic methodologies and for understanding the properties of chemical compounds. In the context of this compound, in silico methods can be applied to several key areas.

Density Functional Theory (DFT) calculations can be used to model the transition states of reactions involving this compound, providing insights into reaction mechanisms and selectivity. nih.govbohrium.com This information can be invaluable for designing more efficient catalytic systems or for predicting the outcome of new reactions. For example, computational modeling can help to understand the steric and electronic factors that govern the stereospecific formation of the trans-diastereomer during the synthesis of the compound via bromohydrination.

Molecular docking studies can be employed to predict the binding interactions of derivatives of this compound with biological targets. nih.govbohrium.com This can aid in the rational design of new therapeutic agents. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction can further guide the optimization of drug candidates by identifying potential liabilities early in the discovery process. plos.org

The table below illustrates the application of computational methods in the study of related compounds.

| Computational Method | Application | Compound Class | Reference |

| Density Functional Theory (DFT) | Geometry optimization, electronic properties | Pyrazolyl–thiazole (B1198619) derivatives | nih.gov |

| Molecular Docking | Binding interactions with biological targets | Pyrazolyl–thiazole derivatives | nih.gov |

| TD-DFT | UV-Vis assignments, frontier molecular orbitals | Thiazole derivatives | bohrium.com |

| ADMET Prediction | Pharmacokinetic and toxicity profiling | Phenyl-thiazole Schiff base analogs | plos.org |

Scalable and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry, with the goal of developing processes that are not only efficient but also environmentally benign. researchgate.net For the synthesis of this compound and its precursors, several sustainable approaches are being explored.

The use of greener solvents is a key aspect of sustainable synthesis. imist.mapjoes.com Researchers are investigating the use of water, polyethylene (B3416737) glycol (PEG), or ionic liquids as alternatives to traditional volatile organic solvents. pjoes.comasianpubs.org For example, the synthesis of α-bromo aromatic ketones, the precursors to compounds like this compound, has been achieved using N-bromosuccinimide in a mixture of PEG-400 and water under ultrasound irradiation, offering a more environmentally friendly route. asianpubs.org

The development of catalytic methods, as discussed in section 8.1, also contributes to the sustainability of the synthesis. Catalytic processes, by their nature, reduce the amount of waste generated compared to stoichiometric reactions. Biocatalysis, in particular, offers the advantage of operating under mild conditions (ambient temperature and pressure) in aqueous media. mdpi.comsemanticscholar.org

Furthermore, there is a growing interest in developing scalable synthetic routes that can be implemented on an industrial scale. unimib.itacs.org This involves optimizing reaction conditions to maximize yield and purity while minimizing cost and environmental impact. The combination of solventless approaches, chemistry in water, and micellar catalysis represents a promising strategy for the scalable and sustainable production of complex molecules. unimib.itacs.org

Q & A

Q. What are the optimal conditions for synthesizing 2-Bromo-1-(4-methoxyphenyl)ethanol, and how can reaction efficiency be improved?

Methodological Answer: The synthesis of brominated methoxyphenyl ethanol derivatives typically involves bromination of a precursor ketone. For example, 2-Bromo-1-(4-methoxyphenyl)ethanone can be synthesized via electrophilic aromatic substitution using bromine in chloroform (CHCl₃) under reflux conditions . Key variables include:

- Solvent choice : CHCl₃ or ethyl acetate (higher yields observed in ethyl acetate with CuBr₂ catalysis) .

- Stoichiometry : Near-equimolar bromine (99 mmol) to ketone (100 mmol) minimizes side reactions .

- Workup : Sequential washing with NaHCO₃ (to neutralize HBr) and Na₂S₂O₃ (to remove excess Br₂) improves purity .

- Purification : Recrystallization from diethyl ether (Et₂O) yields 85% pure product .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Methodological Answer: Combine multiple analytical techniques:

- X-ray crystallography : Determines bond lengths, angles, and hydrogen-bonding networks. For example, intramolecular C8–H···O1 hydrogen bonding stabilizes the planar conformation of the ketone moiety .

- NMR spectroscopy : Compare experimental ¹H NMR peaks (e.g., δ 3.81 ppm for methoxy protons) with literature data .

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 229.06) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in this compound derivatives?

Methodological Answer: The methoxy group (-OCH₃) at the para position activates the aromatic ring via electron-donating resonance, directing electrophilic bromination to the ortho position relative to the ketone group. Computational modeling (DFT) can validate this by calculating charge distribution and transition-state energies. Experimental evidence from X-ray structures (e.g., torsion angles of −178.0° for C1–C2–C3–C8) confirms minimal steric hindrance at the reactive site .

Q. How do intramolecular hydrogen bonds influence the stability and reactivity of this compound?

Methodological Answer: Intramolecular hydrogen bonds (e.g., C8–H···O1 in 2-Bromo-1-(4-methoxyphenyl)ethanone) form pseudo-five-membered rings, enhancing planar conformations and reducing rotational freedom. This stabilization:

- Lowers reactivity in nucleophilic substitutions by restricting access to the carbonyl carbon.

- Increases melting points (e.g., 152–154°C for derivatives) due to crystal packing efficiency .

Experimental validation involves variable-temperature NMR to study conformational dynamics and Hirshfeld surface analysis of X-ray data .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound?

Methodological Answer: Discrepancies often arise in:

- Tautomerism : Compare DFT-calculated tautomer stability with experimental UV-Vis or IR spectra.

- Crystal vs. solution structures : Use X-ray crystallography (solid state) and NOESY NMR (solution) to assess conformational differences .

- Reactivity : Kinetic isotope effects (KIE) studies can distinguish between proposed mechanisms (e.g., electrophilic vs. radical bromination) .

Q. How can enantioselective synthesis of this compound be achieved for pharmacological applications?

Methodological Answer: Biocatalytic methods using Rhodotorula rubra cells introduce enantioselectivity via ketone reduction. Key steps:

- Substrate engineering : Modify the aryl group (e.g., 4-benzyloxy substitution) to enhance enzyme-substrate compatibility.

- Reaction optimization : Adjust pH, temperature, and co-solvents (e.g., 20% DMSO) to improve enantiomeric excess (ee >90%) .

- Analytical validation : Chiral HPLC or polarimetry confirms ee, while X-ray crystallography assigns absolute configuration .